molecular formula C19H20N4OS B3304391 7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921791-76-6

7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No. B3304391
CAS RN: 921791-76-6
M. Wt: 352.5 g/mol
InChI Key: ONRXPTVANUEKAX-UHFFFAOYSA-N
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Description

1,2,4-Triazoles and their derivatives have a distinct place in the field of medicinal and pharmaceutical chemistry . They are used as lead compounds for the synthesis of numerous heterocyclic compounds which possess diverse biological activities and play pivotal roles .


Synthesis Analysis

A high-throughput methodology for the synthesis of 1,2,4-triazole small-molecule libraries has been reported . The process involves a low-temperature peptide coupling of a diverse set of carboxylic acids and hydroxyamidines .


Molecular Structure Analysis

1,2,4-Triazole-based molecular switches have been studied, revealing the presence of a single structure at least in DMSO-d6 . Single-crystal X-ray diffraction has been used to establish the crystal structures of these compounds .


Chemical Reactions Analysis

1,2,4-Triazole facilitated native chemical ligation (NCL) between peptide-MeNbz (MeNbz: N-acyl-N′-methyl-benzimidazolinone) and a cysteinyl peptide in the absence of thiol additives . The method enabled one-pot desulfurization and iodine oxidation after NCL .


Physical And Chemical Properties Analysis

The aqueous acidity constants of 1,2,4-triazole have been calculated using quantum chemical methods with four solvation models . For tetrazole, the G3 energies all differ from the experimental values by more than 10 kJ mol −1, while for 1,2,4-triazole the agreement is significantly better .

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been designed as potential sterol demethylase inhibitors . Sterol demethylase is an enzyme that plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

It can be inferred from related studies that 1,2,4-triazole derivatives might interact with their targets via coordination, hydrogen bonding, and stacking interactions . These interactions could lead to the inhibition of the target enzyme’s activity.

Biochemical Pathways

Given that similar compounds are potential sterol demethylase inhibitors , it can be inferred that this compound might affect the sterol biosynthesis pathway. The downstream effects could include alterations in cell membrane structure and function.

Result of Action

Based on related studies, it can be inferred that the inhibition of sterol demethylase could lead to disruptions in cell membrane integrity, potentially leading to cell death .

Future Directions

The development of convenient methods for the synthesis of new derivatives of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one is always in demand . This is due to the fact that fragments of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one are found in many compounds with various types of biological activities, including the antiviral drug Riamilovir (Triazavirin®), which shows activity against SARS-CoV-2 (COVID-19) .

properties

IUPAC Name

7-(4-methoxyphenyl)-3-(2-phenylethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-24-17-9-7-16(8-10-17)22-12-13-23-18(22)20-21-19(23)25-14-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRXPTVANUEKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 5
7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 6
7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

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